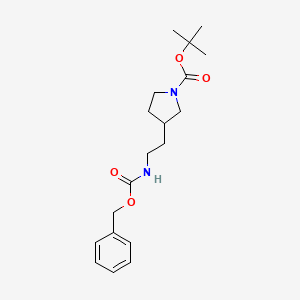![molecular formula C16H32N2 B8048552 1-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine](/img/structure/B8048552.png)
1-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of two 2,6-dimethylpiperidine moieties connected by an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylpiperidine and an appropriate ethylating agent.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) to ensure optimal reaction rates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate alkylating or acylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as NaH or KOtBu.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated or acylated derivatives depending on the substituents introduced.
Scientific Research Applications
1-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to other bioactive piperidines.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A simpler analog with similar structural features but lacking the ethyl bridge.
2-(2,6-Dimethylpiperidin-1-yl)ethanamine: Another related compound with an ethylamine group instead of the second piperidine ring.
Uniqueness
1-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine is unique due to its dual piperidine structure connected by an ethyl bridge, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
IUPAC Name |
1-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2,6-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-13-7-5-8-14(2)17(13)11-12-18-15(3)9-6-10-16(18)4/h13-16H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIVTMWGPRUAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCN2C(CCCC2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
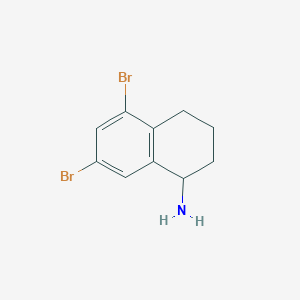
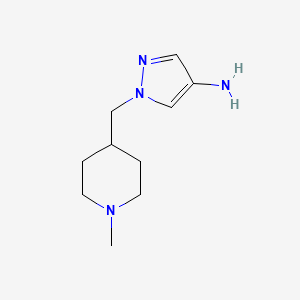
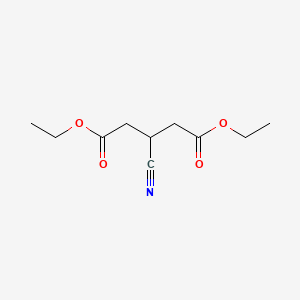

![3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B8048499.png)
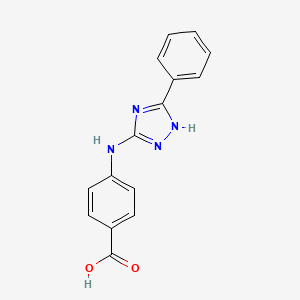
![N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B8048507.png)
![N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine](/img/structure/B8048508.png)
![[4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine](/img/structure/B8048509.png)

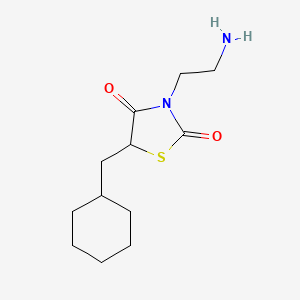
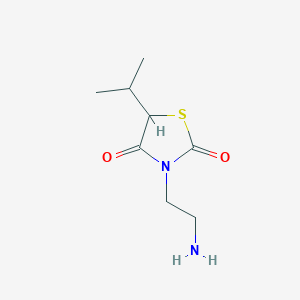
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8048540.png)
